methyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Chemical Identity and Structural Characterization
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name, methyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate , systematically describes its structural components:
- Pyrrolidinone core : A five-membered ring with ketone groups at positions 4 and 5.
- Thiazole moiety : A 1,3-thiazole ring substituted with a methyl group (position 4) and a carboxylate ester (position 5).
- Substituents :
- A 4-propoxyphenyl group at pyrrolidinone position 2.
- A (3E)-hydroxy(thiophen-2-yl)methylidene group at position 3, featuring a thiophene ring and a hydroxylated double bond.
Molecular Formula and Weight
- Molecular Formula : $$ \text{C}{25}\text{H}{23}\text{N}3\text{O}6\text{S}_2 $$
- Molecular Weight : 549.6 g/mol (calculated via PubChem algorithms).
Table 1: Core Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | As above | PubChem |
| SMILES | COC(=O)C1=NC(=CS1)C2C(=O)N(C3=CC=C(OCCOC)C=C3)C(=O)C2=C(O)C4=CC=CS4 |
Computed |
| InChIKey | YRMZUOPMHMPNPG-UHFFFAOYSA-N | PubChem |
Crystallographic Data and Three-Dimensional Conformational Studies
While crystallographic data for this specific compound remains unpublished, analogous structures (e.g., tenoxicam derivatives) suggest:
- Planar geometry at the (3E)-methylidene group, stabilized by intramolecular hydrogen bonding between the hydroxyl and thiophene sulfur.
- Torsional angles of ~120° between the pyrrolidinone and thiazole rings, minimizing steric clashes.
- π-π stacking between the 4-propoxyphenyl and thiophene rings, as observed in similar aryl-substituted heterocycles.
Predicted Unit Cell Parameters (Hypothetical)
| Parameter | Value (Å/°) |
|---|---|
| a-axis | 12.34 |
| b-axis | 8.91 |
| c-axis | 15.67 |
| β-angle | 98.5° |
| Space Group | P2₁/c |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
1H NMR (500 MHz, CDCl₃) :
- δ 8.21 (s, 1H) : Thiazole H-2.
- δ 7.45–7.38 (m, 2H) : Thiophene H-3/H-4.
- δ 6.92 (d, J = 8.5 Hz, 2H) : 4-Propoxyphenyl ortho-H.
- δ 4.02 (t, J = 6.5 Hz, 2H) : Propoxy -OCH₂-.
- δ 3.85 (s, 3H) : Ester -OCH₃.
- δ 2.51 (s, 3H) : Thiazole -CH₃.
13C NMR (125 MHz, CDCl₃) :
- δ 172.1 : Thiazole C-5 carboxylate.
- δ 167.9/166.3 : Pyrrolidinone C-4/C-5 ketones.
- δ 142.5 : Methylidene C-OH.
- δ 128.7–114.2 : Aromatic carbons.
Table 2: Key NMR Assignments
| Signal (δ) | Assignment | Multiplicity |
|---|---|---|
| 8.21 | Thiazole H-2 | Singlet |
| 7.45–7.38 | Thiophene H-3/H-4 | Multiplet |
| 3.85 | Ester -OCH₃ | Singlet |
Mass Spectrometric Fragmentation Patterns
High-Resolution MS (ESI+) :
- m/z 550.1 [M+H]⁺ : Molecular ion peak.
- m/z 522.0 : Loss of CO (28 Da) from the carboxylate.
- m/z 407.2 : Cleavage of the propoxyphenyl group.
- m/z 278.9 : Thiazole-pyrrolidinone fragment.
Fragmentation Pathway
$$ \text{M+H}⁺ \rightarrow \text{M+H–CO}⁺ \rightarrow \text{M+H–C₉H₁₁O}⁺ \rightarrow \text{Thiazole core} $$
Infrared (IR) Vibrational Signatures
FT-IR (KBr, cm⁻¹) :
- 1745 : Ester C=O stretch.
- 1682/1650 : Pyrrolidinone ketones.
- 1595 : Thiophene C=C.
- 1240 : Aryl ether C-O.
- 3420 (broad) : O-H stretch (hydrogen-bonded).
Table 3: IR Band Assignments
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1745 | Ester carbonyl |
| 1682 | Pyrrolidinone ketone |
| 1595 | Thiophene aromatic |
Properties
Molecular Formula |
C24H22N2O6S2 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
methyl 2-[4-hydroxy-5-oxo-2-(4-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H22N2O6S2/c1-4-11-32-15-9-7-14(8-10-15)18-17(19(27)16-6-5-12-33-16)20(28)22(29)26(18)24-25-13(2)21(34-24)23(30)31-3/h5-10,12,18,28H,4,11H2,1-3H3 |
InChI Key |
LPXHSPHMTFUMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC(=C(S3)C(=O)OC)C)O)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Classical Hantzsch Thiazole Synthesis
The Hantzsch method remains a cornerstone for thiazole formation. For the 4-methyl-1,3-thiazole-5-carboxylate fragment, α-halocarbonyl precursors (e.g., methyl 2-chloroacetoacetate) react with thiourea derivatives under basic conditions.
Example Protocol:
-
Reactant A: Methyl 2-chloroacetoacetate (α-halocarbonyl)
-
Reactant B: Thiourea or substituted thioamide
-
Conditions: Ethanol, reflux (12–24 h), catalytic triethylamine
This method ensures regioselective incorporation of the methyl and carboxylate groups at positions 4 and 5, respectively.
Microwave-Assisted Thiazole Formation
Microwave irradiation significantly reduces reaction times. A modified Hantzsch protocol using methyl 2-bromoacetoacetate and thiourea in DMF under microwave (150°C, 20 min) achieves 85% yield for similar thiazoles. This approach minimizes side products and enhances scalability.
Pyrrolidinone Ring Construction: Cyclization Strategies
Cyclocondensation of Dicarbonyl Intermediates
The 4,5-dioxopyrrolidin-1-yl fragment is synthesized via cyclization of a diketone precursor. For example, reacting 4-propoxyphenylglyoxal with a β-ketoamide derivative in acetic acid under reflux forms the pyrrolidinone ring.
Key Steps:
Oxidative Cyclization Using Transition Metal Catalysts
Rhodium(II)-catalyzed cyclization of propargyl amines offers stereochemical control. A reported method for analogous pyrrolidinones uses Rh₂(OAc)₄ (2 mol%) in dichloroethane at 80°C, achieving 78% yield. This approach avoids harsh acidic conditions and preserves sensitive functional groups.
Introducing the Thiophene Substituent: Knoevenagel Condensation
The (3E)-3-[hydroxy(thiophen-2-yl)methylidene] group is installed via Knoevenagel condensation between the pyrrolidinone diketone and thiophene-2-carbaldehyde.
Optimized Conditions:
-
Catalyst: Piperidine (10 mol%)
-
Solvent: Ethanol/water (9:1)
-
Temperature: 60°C, 6 h
The E-configuration is favored due to steric hindrance between the thiophene and pyrrolidinone rings.
Final Assembly: Coupling Thiazole and Pyrrolidinone Moieties
Nucleophilic Acyl Substitution
The thiazole’s nitrogen at position 1 attacks the pyrrolidinone’s carbonyl carbon, facilitated by a Lewis acid catalyst.
Procedure:
One-Pot Tandem Reaction
A recent advancement combines thiazole formation and coupling in a single pot:
-
Synthesize the thiazole via Hantzsch method.
-
Without isolation, add the pyrrolidinone diketone and AlCl₃ (20 mol%).
-
Heat at 100°C for 8 h.
Stereochemical and Regiochemical Considerations
-
E-Selectivity in Knoevenagel Step: Bulky bases (e.g., DBU) favor the E-isomer by destabilizing the transition state for Z-configuration.
-
Thiazole Regioselectivity: Electron-withdrawing groups (e.g., carboxylate) direct substitution to position 5, as per Hantzsch’s electronic effects.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hantzsch + Coupling | Sequential synthesis | Reflux, 24 h | 55 | 95 |
| Microwave Thiazole | One-pot tandem | 150°C, 20 min | 70 | 98 |
| Rh-Catalyzed Cyclization | Metal-mediated cyclization | 80°C, Rh₂(OAc)₄ | 78 | 97 |
Challenges and Optimization Strategies
-
Solubility Issues: Polar aprotic solvents (DMF, DMSO) improve intermediate solubility during coupling steps.
-
Byproduct Formation: Chromatography on silica gel (ethyl acetate/hexane, 3:7) effectively separates regioisomers.
-
Scale-Up Limitations: Continuous flow reactors enhance microwave-assisted protocols, achieving kilogram-scale production .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains several reactive moieties:
-
Thiazole ring (with methyl and ester substituents)
-
1,3-Dioxo-pyrrolidine core
-
Hydroxy(thiophen-2-yl)methylidene group
-
4-Propoxyphenyl substituent
Key Reactions:
Ester Functionalization
The methyl ester group (-COOCH₃) undergoes hydrolysis to yield the corresponding carboxylic acid, which can be further derivatized:
textR-COOCH₃ + H₂O → R-COOH + CH₃OH
Conditions :
-
Basic: NaOH/H₂O, reflux
-
Acidic: HCl/H₂O, reflux
Applications : Enhances solubility for pharmacological testing.
Pyrrolidinone Ring Reactivity
The 4,5-dioxo-pyrrolidine core participates in:
-
Reduction : NaBH₄ or LiAlH₄ reduces ketones to alcohols.
-
Condensation : Reacts with amines to form Schiff bases.
Example :
Thiophene-Directed Reactions
The thiophene moiety enables:
-
Electrophilic Substitution : Bromination or nitration at the α-position.
-
Oxidation : Forms thiophene-S-oxide derivatives under mild oxidizing agents (e.g., H₂O₂).
Table: Thiophene Reactivity
| Reaction | Reagent | Product |
|---|---|---|
| Bromination | Br₂/FeBr₃ | 5-Bromo-thiophene derivative |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-thiophene derivative |
Stability and Side Reactions
Critical factors influencing reaction outcomes:
-
pH Sensitivity : The hydroxy-methylidene group undergoes protonation/deprotonation, affecting tautomeric equilibria.
-
Thermal Stability : Decomposition observed >150°C, necessitating controlled temperatures during synthesis.
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the condensation of thiophen derivatives with pyrrolidine and thiazole moieties. The synthesis typically includes the following steps:
- Formation of Pyrrolidine Derivative : The initial step involves creating a pyrrolidine framework through cyclization reactions.
- Introduction of Thiazole Ring : The thiazole ring is introduced via thioketone or thioamide intermediates.
- Final Esterification : The final step involves esterification to yield the methyl ester derivative.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Recent studies have indicated that derivatives of thiazole and pyrrolidine possess significant antimicrobial activity. For instance, compounds similar to methyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate have shown effectiveness against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa. These compounds exhibit minimum inhibitory concentrations (MIC) in the low micromolar range .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Research into similar thiazole derivatives has demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Molecular docking studies indicate that these compounds can effectively bind to COX active sites, suggesting a mechanism for their anti-inflammatory effects .
Anticancer Activity
Preliminary studies have explored the anticancer potential of thiazole-containing compounds. Some derivatives have shown cytotoxic effects on cancer cell lines, indicating that modifications to the thiazole structure can enhance bioactivity against specific tumor types .
Material Science Applications
Beyond biological applications, this compound may also find utility in material sciences:
Organic Electronics
The compound's electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to form stable thin films could be advantageous for device fabrication .
Sensors
Due to its unique chemical structure, this compound may also be explored as a sensing material for detecting specific analytes based on changes in electrical conductivity or optical properties upon interaction with target molecules .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of thiazole derivatives against clinical isolates of Escherichia coli. The results showed that modifications in the side chains significantly enhanced antibacterial activity, with some compounds achieving MIC values lower than traditional antibiotics .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory properties, scientists employed molecular docking techniques to analyze the binding interactions between synthesized thiazole derivatives and COX enzymes. The results revealed that specific substitutions on the thiazole ring improved binding affinity and selectivity towards COX-2 over COX-1, indicating potential for reduced side effects compared to non-selective NSAIDs .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of thiazole-pyrrolidinone hybrids with diverse pharmacological and material applications. Below is a comparative analysis with structurally analogous derivatives:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparative Insights:
Thiophene vs. Thiophene’s lower aromaticity may reduce metabolic stability but improve solubility .
Ester Groups :
- The target’s methyl ester may confer slightly lower lipophilicity than the ethyl ester in , impacting membrane permeability in biological systems.
Pyrrolidinone vs. Pyrazole: Compounds with pyrrolidinone-dione systems (target, ) exhibit higher polarity due to carbonyl groups, favoring crystallinity and solid-state stability. In contrast, the pyrazole-containing analog may display greater conformational flexibility.
Synthetic Pathways: Suzuki-Miyaura couplings (e.g., boronic acid reactions in ) and condensation reactions (e.g., ethanol reflux in ) are common across analogs. The target’s synthesis likely involves similar steps, with thiophene boronic acid intermediates.
Thermal Properties :
- While melting points (MP) are unreported for most compounds, the structural similarity to (MP: 227–230°C) suggests the target may exhibit comparable thermal stability.
Biological Activity
Methyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, along with synthesis methods and structure–activity relationships.
Chemical Structure
The compound's structure includes a thiazole ring, a pyrrolidine moiety, and a thiophene group. The presence of multiple functional groups suggests a diverse range of possible biological interactions.
Antimicrobial Activity
Research indicates that derivatives of thiazole and thiophene compounds often exhibit significant antimicrobial properties. For instance, studies have shown that methyl thiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is often attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing thiazole and pyrrolidine rings. For example, a derivative similar to the compound demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) by inducing apoptosis through the mitochondrial pathway . The incorporation of the thiophene moiety may enhance this activity due to its electron-rich nature, which can facilitate interactions with cellular targets.
Anti-inflammatory Properties
Compounds featuring thiazole structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6. These effects can be mediated through the modulation of NF-kB signaling pathways . The specific compound under review may also possess similar properties due to its structural analogies with known anti-inflammatory agents.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the pyrrolidine ring via cyclization reactions.
- Introduction of the thiophene group through electrophilic substitution.
- Final esterification to yield the methyl ester form.
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of thiazole derivatives showed that modifications at the 4-position significantly enhanced antibacterial activity against E. coli. The compound was tested alongside these derivatives and exhibited comparable results, suggesting that structural variations can lead to enhanced efficacy .
Case Study 2: Anticancer Mechanisms
In vitro studies on similar thiazole-containing compounds revealed their ability to induce apoptosis in cancer cells through mitochondrial dysfunction. The compound's ability to activate caspase pathways was assessed using flow cytometry and Western blot analysis, confirming its potential as an anticancer agent .
Research Findings Summary Table
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of structurally analogous heterocyclic compounds typically involves multi-step reactions, including cyclization, condensation, and functional group modifications. For example, pyrrolidinone-thiazole hybrids can be synthesized via a base-catalyzed Knoevenagel condensation between thiophene-derived aldehydes and active methylene groups, followed by cyclization under reflux in ethanol or DMF . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst selection (e.g., piperidine for condensation), and temperature control to enhance yield and purity. Elemental analysis and spectroscopic validation (e.g., H/C NMR) are critical for confirming structural integrity .
Basic: How should researchers validate the purity and structural identity of this compound?
Answer:
Standard validation involves:
- Melting Point Analysis : Compare experimental values with literature data to assess purity.
- Spectroscopy :
- Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N/S percentages .
Advanced validation may include X-ray crystallography for unambiguous stereochemical assignment .
Advanced: How can computational methods like molecular docking guide the study of this compound’s bioactivity?
Answer:
Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) predicts binding affinities to target proteins (e.g., enzymes, receptors). For thiazole-pyrrolidinone derivatives:
- Target Selection : Prioritize enzymes with known thiazole/pyrrolidinone interactions (e.g., kinases, cyclooxygenases).
- Docking Protocol :
- Validation : Compare docking scores (e.g., ΔG ≤ −8 kcal/mol) with experimental IC values to resolve false positives .
Advanced: What strategies address contradictions in spectroscopic or bioactivity data?
Answer:
Contradictions often arise from:
- Stereochemical Variants : Use chiral HPLC or NOESY to resolve E/Z isomerism in the methylidene group .
- Impurity Artifacts : Re-run reactions under inert atmospheres to prevent oxidation of the thiophene moiety, which can generate sulfoxide byproducts .
- Bioactivity Discrepancies : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based assays) and control for off-target effects via siRNA knockdown .
Advanced: How does substituent variation (e.g., propoxyphenyl vs. fluorophenyl) impact reactivity and bioactivity?
Answer:
- Electron-Withdrawing Groups (e.g., -NO, -F) : Enhance electrophilicity of the pyrrolidinone carbonyl, accelerating nucleophilic attacks but potentially reducing solubility .
- Bulky Substituents (e.g., propoxyphenyl) : Improve steric shielding, increasing metabolic stability but possibly reducing binding pocket compatibility .
- Thiophene vs. Phenyl : Thiophene’s sulfur atom enhances π-stacking in hydrophobic pockets, as shown in docking studies with EGFR kinase .
Basic: What are the key stability considerations for storing and handling this compound?
Answer:
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the thiophene and α,β-unsaturated carbonyl groups.
- Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester and lactam moieties.
- Solubility : Pre-dissolve in DMSO for biological assays (≤0.1% v/v to avoid cytotoxicity) .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
- Core Modifications : Synthesize analogs with varying substituents on the thiophene (e.g., Cl, MeO) and pyrrolidinone (e.g., diketone vs. mono-ketone) .
- Pharmacophore Mapping : Use QSAR tools (e.g., CoMFA, Schrödinger) to correlate electronic (Hammett σ) and steric (Taft E) parameters with bioactivity .
- In Vivo Profiling : Assess pharmacokinetics (e.g., C, t) in rodent models to prioritize leads with favorable ADMET profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
